molecular formula C8H6BrF3O B1273612 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene CAS No. 402-10-8

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B1273612
CAS No.: 402-10-8
M. Wt: 255.03 g/mol
InChI Key: OWUAHASLKZBQTD-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3O. It is a colorless to pale-yellow liquid, often used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring, making it a versatile building block in various chemical reactions .

Scientific Research Applications

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is widely used in scientific research due to its unique chemical properties:

Safety and Hazards

The compound “2-Bromo-1-methoxy-4-(trifluoromethyl)benzene” has a signal word of “Warning” according to its safety data sheet . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is the coactivator-associated arginine methyltransferase (CARM1) . CARM1 is an enzyme that plays a crucial role in gene expression and protein function through methylation of arginine residues.

Mode of Action

This compound interacts with its target, CARM1, by serving as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives . These derivatives act as inhibitors of CARM1, thereby modulating its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene typically involves the bromination of 1-methoxy-4-(trifluoromethyl)benzene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 4-Bromo-3-(trifluoromethyl)anisole

Comparison: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis .

Properties

IUPAC Name

2-bromo-1-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUAHASLKZBQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373709
Record name 2-bromo-1-methoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-10-8
Record name 2-bromo-1-methoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methoxybenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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